molecular formula C11H12N2O3S B2917459 2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether CAS No. 320421-98-5

2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether

Cat. No. B2917459
CAS RN: 320421-98-5
M. Wt: 252.29
InChI Key: VHSRDLALOAEGLQ-UHFFFAOYSA-N
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Description

“2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether” is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 . It is also known by other names such as 4-(2,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles and their reduction to amines with zinc and acetic acid in isopropyl alcohol were developed . Based on the obtained amines and salicylic aldehyde, Schiff bases exhibiting luminescence were synthesized .


Chemical Reactions Analysis

While specific reactions involving “2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether” are not mentioned in the retrieved sources, similar compounds have been used in the synthesis of Schiff bases . These reactions typically involve the reaction of an amine group with a carbonyl compound to form a C=N bond .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A significant body of research has been dedicated to exploring the pharmacological potential of compounds derived from 1,3,4-thiadiazole, a core structure related to the one . These studies highlight the anticancer and antimicrobial activities of such compounds. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown promising DNA protective abilities against oxidative damage and strong antimicrobial activities against specific strains of bacteria. Some compounds have exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in chemotherapy strategies (Gür et al., 2020).

Chemical Reactivity and Structural Analysis

Research has also focused on the chemical properties and reactivity of thiadiazole derivatives. Studies involving the reaction of thiadiazole-derived compounds with various reagents have led to the formation of unexpected products, providing insights into their chemical behavior and potential applications in synthetic chemistry. For example, the treatment of a thiadiazole-derived phenylthiomethyl ether with sulfuryl chloride yielded an unusual dimeric product, whose structure was determined using X-ray crystallography. Such findings contribute to our understanding of the reactivity of thiadiazole compounds and their potential utility in designing new chemical entities (Dou et al., 2009).

Synthesis and Evaluation of Anticancer Agents

Further research into thiadiazole derivatives has led to the synthesis of novel compounds with potential as anticancer agents. By exploring various synthetic routes and chemical modifications, researchers have developed new pharmacophores that exhibit significant in vitro anticancer activity against certain cancer cell lines. These studies not only highlight the therapeutic potential of thiadiazole derivatives but also offer valuable insights into structure-activity relationships, paving the way for the development of more effective anticancer drugs (Gomha et al., 2017).

Applications in Material Science

Beyond pharmacological applications, thiadiazole derivatives have also found applications in material science, particularly in the development of polymer solar cells and photocatalysts for environmental remediation. The design and synthesis of copolymers incorporating thiadiazole units have led to materials with improved electronic properties, suitable for use in high-efficiency polymer solar cells (Qin et al., 2009). Additionally, coordination complexes based on thiadiazole-containing ligands have demonstrated promising photocatalytic activities, offering a potential avenue for the degradation of organic pollutants in wastewater treatment processes (Lu et al., 2021).

Future Directions

The future directions for research on “2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, their luminescent properties could be useful for immunochemical analysis and photodynamic therapy .

properties

IUPAC Name

4-(2,4,5-trimethoxyphenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-14-9-5-11(16-3)10(15-2)4-7(9)8-6-17-13-12-8/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSRDLALOAEGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=CSN=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether

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